Phenylacetaldehyde dimethyl acetal
Description
Historical Context and Evolution of Research on Phenylacetaldehyde (B1677652) Dimethyl Acetal (B89532)
Phenylacetaldehyde dimethyl acetal, also known by synonyms such as (2,2-Dimethoxyethyl)benzene, emerged as a valuable compound, particularly within the fragrance and flavor industry. chemimpex.comscentspiracy.com Its development was driven by the need to overcome the inherent instability and tendency for oxidation and polymerization of its parent compound, phenylacetaldehyde. scentspiracy.comchemicalbook.comchemicalbook.com The acetal structure provides enhanced stability, making it a more reliable ingredient in various formulations. scentspiracy.comchemicalbook.com
While a precise date of its initial synthesis is not widely documented, its use in perfumery became prominent in the early 1950s. scentspiracy.com By 1960, it was recognized as one of the most extensively used acetals in the industry. scentspiracy.com The evolution of research on this compound has been closely tied to its practical applications, initially focusing on its olfactory properties and later expanding to its role as a building block in more complex organic syntheses.
Significance of this compound in Organic Synthesis and Related Fields
The primary significance of this compound in organic synthesis lies in its function as a protected form of phenylacetaldehyde. Aldehydes are highly reactive functional groups, and in multi-step syntheses, it is often necessary to protect them from undesired reactions. The dimethyl acetal group serves as an effective protecting group that is stable under various reaction conditions but can be readily converted back to the aldehyde when needed. guidechem.combyjus.comlearncbse.in
Its stability and unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com Researchers utilize it as a building block to construct intricate chemical structures, which is crucial in the development of new compounds in fields like pharmaceuticals and materials science. chemimpex.com The compound's ability to blend seamlessly with other substances enhances its utility in creating complex formulations. chemimpex.com
Several methods for the synthesis of this compound have been developed. One common method involves the reaction of phenylacetaldehyde with methanol (B129727) in the presence of an acid catalyst. guidechem.com Another approach starts from styrene (B11656) oxide, which is first isomerized to phenylacetaldehyde and then reacted with methanol to form the acetal. prepchem.com
Overview of Key Research Domains for this compound
The research applications of this compound are diverse, spanning several key domains:
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic strong, green, and floral odor. chemicalbook.comguidechem.com It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. guidechem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H14O2 | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 166.22 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Clear colorless to pale yellow liquid | chemimpex.comchemicalbook.comguidechem.comsymrise.com |
| Boiling Point | 219-221 °C | chemicalbook.comsigmaaldrich.com |
| Density | ~1.004 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D ~1.493 | chemicalbook.comsigmaaldrich.com |
| Flash Point | ~88 °C | symrise.com |
| CAS Number | 101-48-4 | chemimpex.comguidechem.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJSKZBEWNVKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047001 | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; powerful green-earthy, flower stem like odour | |
| Record name | Benzene, (2,2-dimethoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
219.00 to 221.00 °C. @ 754.00 mm Hg | |
| Record name | 1,1-Dimethoxy-2-phenylethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |
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Solubility |
Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.000-1.006 | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
101-48-4 | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=101-48-4 | |
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| Record name | Phenyl acetaldehyde dimethyl acetal | |
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| Record name | Viridine | |
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| Record name | Benzene, (2,2-dimethoxyethyl)- | |
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| Record name | Phenylacetaldehyde dimethyl acetal | |
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| Record name | 1,1-dimethoxy-2-phenylethane | |
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| Record name | PHENYL ACETALDEHYDE DIMETHYL ACETAL | |
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| Record name | 1,1-Dimethoxy-2-phenylethane | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Mechanistic Investigations of Phenylacetaldehyde Dimethyl Acetal
Direct Acetalization Routes to Phenylacetaldehyde (B1677652) Dimethyl Acetal (B89532)
The most straightforward method for synthesizing phenylacetaldehyde dimethyl acetal is the direct acetalization of phenylacetaldehyde with methanol (B129727). This reaction is reversible and typically requires a catalyst to proceed efficiently. The general mechanism involves the formation of a hemiacetal intermediate, which then reacts with a second molecule of alcohol to yield the acetal and water. libretexts.org To drive the equilibrium towards the product, the water formed during the reaction is often removed. libretexts.org
Acid catalysis is the most common approach for acetal formation. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. libretexts.org
Homogeneous acid catalysts are dissolved in the reaction medium. Traditional methods for the synthesis of this compound employ strong mineral acids or organic acids. A common laboratory and industrial preparation involves reacting phenylacetaldehyde with methanol in the presence of catalysts like hydrogen chloride (HCl) or p-toluenesulfonic acid (PTSA). guidechem.comymerdigital.com For instance, one method describes mixing phenylacetaldehyde with methanol containing 1-2% hydrogen chloride and ammonium (B1175870) chloride, followed by stirring and warming to 40-50°C. guidechem.com The use of orthoformic esters in the presence of an acid is also a viable route. chemicalbook.comodowell.com
Table 1: Examples of Homogeneous Catalysts in this compound Synthesis
| Catalyst | Reactants | General Conditions | Reference |
|---|---|---|---|
| Hydrogen Chloride (HCl) | Phenylacetaldehyde, Methanol | Warming to 40-50°C, followed by resting at room temperature. | guidechem.com |
| p-Toluenesulfonic acid (PTSA) | Aldehydes/Ketones, Alcohols | General catalyst for efficient acetalization. | ymerdigital.com |
In recent years, heterogeneous catalysts have gained prominence due to their environmental and practical benefits, such as ease of separation and reusability. Solid acid catalysts like zeolites, sulfated metal oxides, and clays (B1170129) have been effectively used for acetalization. ymerdigital.com For example, hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles and mesoporous zirconium oxophosphate have been reported as efficient catalysts for acetal synthesis, achieving high yields. ymerdigital.com Zeolites such as Zn-exchanged NaY and ZSM-5 have demonstrated high activity and selectivity in related acylation and acetalization reactions. Natural clays like Algerian kaolin (B608303) have also been utilized as cost-effective, eco-friendly heterogeneous catalysts for acetal synthesis. ymerdigital.com
Table 2: Examples of Heterogeneous Catalysts in Acetal Synthesis
| Catalyst Type | Specific Example | Key Advantage | Reference |
|---|---|---|---|
| Zeolites | Zn-exchanged NaY, ZSM-5 | High activity and selectivity. | |
| Sulfated Metal Oxides | Mesoporous Zirconium Oxophosphate | High efficiency, up to 98% yield in related reactions. | ymerdigital.com |
| Clays | Montmorillonite, Algerian Natural Kaolin | Cost-effective, eco-friendly, and suitable for large-scale synthesis. | ymerdigital.com |
The principles of green chemistry, which advocate for the reduction of waste and use of environmentally benign processes, are increasingly being applied to acetal synthesis. mdpi.com The use of recyclable heterogeneous catalysts is a prime example of this approach. ymerdigital.com Furthermore, solvent-free reaction conditions and the use of greener solvents like cyclopentylmethylether are being explored to minimize environmental impact. ymerdigital.commdpi.com Photochemical methods represent another innovative green route; for example, using Eosin Y with green LED light or other photocatalysts like thioxanthenone has been shown to produce acetals in nearly quantitative yields. ymerdigital.com These methods align with the goals of reducing energy consumption and avoiding hazardous materials. mdpi.comunibo.it
Research into novel catalytic systems continues to provide alternative pathways for acetal synthesis. Rare earth chloride salts have been identified as effective catalysts for this transformation. ymerdigital.com In addition to acid catalysts, certain metal complexes can facilitate the reaction. For instance, a palladium catalyst, allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (B1224126), was used to isomerize styrene (B11656) oxide into phenylacetaldehyde, which was then quantitatively converted to the dimethyl acetal in a subsequent step. prepchem.com This highlights the potential for one-pot, multi-step syntheses involving different types of catalysts.
Acid-Catalyzed Acetal Formation from Phenylacetaldehyde
This compound as a Product of Complex Reaction Sequences
This compound is not only synthesized by direct acetalization but can also be the product of more elaborate, multi-step reaction sequences. These methods often start from different precursors than phenylacetaldehyde itself.
Several notable examples from the literature include:
Rearrangement of Styrene Oxide: The catalytic rearrangement of styrene oxide can produce phenylacetaldehyde, which is then acetalized in a subsequent step to yield the final product. prepchem.comgoogle.com
Grignard Reaction: A classic organometallic approach involves the reaction of the Grignard reagent derived from benzyl (B1604629) chloride with an orthoester, such as triethyl orthoformate. google.com
Oxidation of Cyclooctatetraene (B1213319): The oxidation of cyclooctatetraene using peracids in the presence of methanol can also lead to the formation of this compound. google.com
Hydroformylation-Acetalization: Arylacetaldehyde acetals can be produced from halomethyl-substituted aromatics, which are reacted with carbon monoxide and hydrogen (hydroformylation) in the presence of an alcohol, a basic agent, and a cobalt carbonyl catalyst. google.com
Oxidative Addition to Styrene: this compound can be formed through the oxidative addition of an alcohol to styrene, a reaction mediated by precious metal catalysts. google.com
One documented process involves the chlorination of styrene, followed by a reaction with methanol in the presence of a strong base. This sequence yields a mixture of products that includes this compound. google.com These complex routes, while often more intricate, provide flexibility in the choice of starting materials and can be tailored based on industrial feedstock availability.
Formation via Aldehyde Precursors and Subsequent Acetalization
The most common and direct method for synthesizing this compound involves the reaction of a suitable aldehyde precursor with methanol under acidic conditions. The precursor is typically Phenylacetaldehyde itself, which can be synthesized through several methods, including the isomerization of styrene oxide or the dehydrogenation of 2-phenylethanol (B73330) prepchem.comwikipedia.org.
The general mechanism for acid-catalyzed acetal formation is a well-established, multi-step process. libretexts.org It begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from a molecule of methanol, leading to a tetrahedral protonated hemiacetal intermediate. libretexts.org A subsequent deprotonation step yields the neutral hemiacetal. libretexts.org The hydroxyl group of the hemiacetal is then protonated, converting it into a good leaving group (water). libretexts.org The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.com Finally, a second molecule of methanol attacks this electrophilic species, and a final deprotonation step yields the stable this compound. libretexts.org
Several specific protocols have been documented:
A direct synthesis involves the isomerization of styrene oxide in benzene (B151609) using an allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate catalyst to yield phenylacetaldehyde (75% yield), followed by the addition of methanol and stirring at 50°C for 30 minutes to form the dimethyl acetal in nearly quantitative amounts. prepchem.com
A classic method involves mixing phenylacetaldehyde with methanol containing 1-2% hydrogen chloride and ammonium chloride, warming the mixture to 40–50°C, and then leaving it at room temperature for two days before workup. guidechem.com
Other established methods include the reaction of phenylacetaldehyde with a trialkyl orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. chemicalbook.comgoogle.com
The following table summarizes key findings from selected synthetic methods.
Table 1: Synthesis of this compound via Aldehyde Precursors
| Starting Material | Reagents & Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Styrene Oxide | 1. Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate in benzene2. Methanol | 1. 50°C, 10 min2. 50°C, 30 min | Substantially quantitative | prepchem.com |
| Phenylacetaldehyde | Methanol, Hydrogen Chloride (1-2%), Ammonium Chloride | Warm to 40-50°C, then room temp. for 2 days | Not specified | guidechem.com |
| Benzyl Chloride | Triethyl Orthoformate, Grignard Reaction | Not specified | Not specified | google.com |
| Phenylacetaldehyde | Methanol or Orthoformic Ester | Acidic conditions | Not specified | chemicalbook.com |
Multi-component Reactions Yielding this compound
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.gov While direct MCRs for the synthesis of this compound are not prominently featured in the literature, acetals themselves can serve as crucial reactants in such complex transformations. For instance, acetaldehyde (B116499) dimethyl acetal has been successfully used as a stable and effective surrogate for the highly reactive acetaldehyde in an Enders-type three-component cascade reaction, reacting with nitroalkenes and enals to produce stereochemically dense cyclohexenals in good yield and excellent enantioselectivity. nih.gov This strategy highlights the potential for using this compound as a masked form of phenylacetaldehyde in similar organocatalyzed MCRs to construct complex molecular architectures. nih.gov
Mechanistic Elucidation of this compound Formation
Understanding the mechanism of acetal formation is critical for optimizing reaction conditions and achieving desired outcomes. This involves studying the reaction kinetics, computationally analyzing intermediates and transition states, and observing the influence of various experimental parameters.
Kinetic Studies of Acetalization Reactions
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The acetalization reaction is reversible, and its kinetics are closely related to the mechanism of hydrolysis (the reverse reaction). chemistrysteps.com Studies on the hydrolysis of benzylidene acetals, which are structurally analogous to phenylacetaldehyde acetals, reveal a Hammett correlation with a ρ value of approximately -4.06. acs.org This large, negative value indicates a significant buildup of positive charge in the transition state of the rate-determining step, which is consistent with an SN1-like process involving the formation of a carbocation intermediate. acs.org The rate-determining step in acetal hydrolysis is often the formation of this carbocation. masterorganicchemistry.com For the formation of the precursor aldehyde, a study on the release kinetics of phenylacetaldehyde from phenylalanine determined an activation energy of 73 kJ/mol. nih.gov
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools for elucidating reaction mechanisms at a molecular level. youtube.com The mechanism of acetal formation involves several key intermediates and transition states. The process begins with the acid-catalyzed protonation of the carbonyl, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. youtube.com
Computational methods like relaxed surface scans or nudged elastic band (NEB) calculations can be used to map the minimum energy pathway from reactants to products. youtube.com These methods allow for the identification of the highest energy point along this pathway, which corresponds to the transition state geometry. youtube.com For acetalization, the key transition state involves the departure of the water molecule from the protonated hemiacetal, leading to the resonance-stabilized oxonium ion. youtube.comacs.org Experimental kinetic data strongly supports a transition state with a significant developing positive charge at the benzylic carbon, a feature that would be a key target for verification in computational models. acs.org
Influence of Reaction Conditions on Product Selectivity and Yield
The yield and selectivity of this compound formation are highly dependent on the reaction conditions. As an equilibrium process, the synthesis is governed by Le Châtelier's principle. youtube.comyoutube.com
Catalyst: An acid catalyst is essential for the reaction to proceed at a reasonable rate. libretexts.orgyoutube.com Various catalysts, from simple mineral acids like HCl to heterogeneous systems like kaolin or zirconium oxophosphate, can be employed. guidechem.comymerdigital.com
Water Removal: To drive the equilibrium toward the acetal product, the water formed during the reaction must be removed. This is commonly achieved using a Dean-Stark apparatus or by adding molecular sieves. libretexts.org
Reactant Concentration: Using a large excess of methanol, which often serves as the solvent as well, shifts the equilibrium to favor the formation of the dimethyl acetal. libretexts.orgyoutube.com
Temperature: The reaction is often performed at elevated temperatures, such as 40-50°C, to increase the reaction rate. prepchem.comguidechem.com
pH: The pH of the medium is critical, as it controls the protonation steps that activate the carbonyl group and facilitate the departure of the water molecule. nih.gov
The following table summarizes the influence of various reaction parameters.
Table 2: Influence of Reaction Conditions on Acetal Formation
| Parameter | Effect | Rationale | Reference |
|---|---|---|---|
| Acid Catalyst | Increases reaction rate | Protonates carbonyl, making it more electrophilic | youtube.comlibretexts.org |
| Water Removal | Increases product yield | Shifts equilibrium toward products (Le Châtelier's Principle) | libretexts.orgyoutube.com |
| Excess Alcohol | Increases product yield | Shifts equilibrium toward products (Le Châtelier's Principle) | libretexts.orgyoutube.com |
| Temperature | Increases reaction rate | Provides energy to overcome activation barrier | prepchem.comguidechem.com |
| Solvent | Can affect reaction efficiency | Solvation effects can influence intermediate stability; Toluene found to be optimal in a related cascade reaction | nih.gov |
Reactivity and Transformational Chemistry of Phenylacetaldehyde Dimethyl Acetal
Hydrolytic Behavior and Deacetalization Strategies
The deprotection of phenylacetaldehyde (B1677652) dimethyl acetal (B89532) to unveil the parent phenylacetaldehyde is a fundamental transformation. This process is typically achieved through hydrolysis, which can be modulated to proceed with high selectivity.
The hydrolysis of acetals, including phenylacetaldehyde dimethyl acetal, is generally catalyzed by acid. chemistrysteps.compearson.com The reaction mechanism proceeds through a series of equilibrium steps. youtube.com The process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). chemistrysteps.com This is followed by the departure of the methanol (B129727) molecule, facilitated by the lone pair of electrons on the adjacent oxygen atom, to form a resonance-stabilized oxonium ion intermediate. chemistrysteps.comyoutube.com
A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com This results in the formation of a hemiacetal after deprotonation. chemistrysteps.com The second methoxy group is subsequently protonated and eliminated as another molecule of methanol, leading to the formation of a protonated aldehyde. chemistrysteps.com Finally, deprotonation of this intermediate yields the final aldehyde product, phenylacetaldehyde. chemistrysteps.com The entire process is reversible, and the direction of the equilibrium can be controlled by the amount of water present; an excess of water favors the hydrolysis to the aldehyde. youtube.com
Different acid catalysts can be employed, and the reaction mechanism can be classified based on the rate-determining step. For instance, studies on acetal hydrolysis have distinguished between A-1, A-2, and A-SE2 mechanisms. osti.gov The A-2 mechanism, where the attack of water on the protonated substrate is the rate-limiting step, has been suggested for acetal hydrolysis within a supramolecular assembly. osti.gov This is supported by a negative entropy of activation and an inverse solvent isotope effect. osti.gov
In the context of multi-step organic synthesis, it is often necessary to deprotect an acetal in the presence of other sensitive functional groups. This requires the use of mild and chemoselective deprotection methods. While traditional acid catalysis can be effective, a variety of reagents have been developed to achieve this transformation under specific conditions. organic-chemistry.orgresearchgate.netrsc.org
Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been reported as an efficient and chemoselective catalyst for the deprotection of acetals. organic-chemistry.orgresearchgate.net This method is advantageous due to its mild reaction conditions, typically at room temperature in a solvent like dichloromethane, and the use of a relatively non-toxic and inexpensive reagent. organic-chemistry.org It has shown high selectivity for deprotecting acetals derived from conjugated aldehydes and ketones, while other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers may remain intact. organic-chemistry.org However, the stability of the resulting aldehyde can be a concern, as decomposition during purification has been observed in some cases. researchgate.net
Other methods for chemoselective deprotection include the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. rsc.org This system can achieve deprotection to the corresponding aldehyde or, with concomitant reduction, to the alcohol in high yields. rsc.org Notably, functional groups such as halo, alkoxy, and methylenedioxy groups are often unaffected under these conditions. rsc.org The choice of deprotection protocol is crucial and often depends on the specific substrate and the other functional groups present in the molecule. For instance, in the presence of a Boc-protecting group, mild acidic conditions using reagents like 4-methylbenzenesulfonic acid hydrate (B1144303) in acetone (B3395972) have been successfully employed for acetal deprotection. researchgate.net
| Reagent/Catalyst | Conditions | Selectivity | Reference |
| Bismuth Nitrate Pentahydrate | Dichloromethane, room temperature | Selective for acetals of conjugated aldehydes and ketones over TBDMS ethers | organic-chemistry.orgresearchgate.net |
| Nickel Boride (in situ) | Methanol | Unaffected halo, alkoxy, and methylenedioxy groups | rsc.org |
| 4-Methylbenzenesulfonic Acid Hydrate | Acetone, 23°C | Tolerates N-Boc protecting group | researchgate.net |
This compound as a Building Block in Complex Organic Transformations
Beyond its role as a protected aldehyde, this compound is a valuable precursor for generating reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions.
Under acidic conditions, this compound can be converted into the corresponding methyl styryl ether. thieme-connect.com This enol ether derivative is an electron-rich dienophile or a component in other cycloaddition reactions. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. nih.govyoutube.com The reactivity of the enol ether derived from this compound allows it to participate in various cycloaddition paradigms, including [4+2], [3+2], and [2+2] cycloadditions, depending on the reaction partner and conditions. nih.govyoutube.com For example, enol ethers can undergo [3+2] dipolar cycloaddition reactions with catalytically generated metallo-enolcarbenes. nih.gov
A notable application of this compound is in the one-pot synthesis of polysubstituted isoflavanes. thieme-connect.com In this process, the acetal is reacted with a salicylaldehyde (B1680747) in the presence of an acid catalyst, such as trifluoromethanesulfonic acid, and a dehydrating agent like trimethyl orthoformate. thieme-connect.com The reaction proceeds through the in situ formation of a methyl styryl ether from the this compound. thieme-connect.com This intermediate then undergoes a cycloaddition reaction with an ortho-quinone methide, which is generated in situ from the salicylaldehyde. thieme-connect.com This method affords the corresponding isoflavanes in high yields with excellent stereoselectivity and regioselectivity. thieme-connect.com
Table of Synthesized Isoflavanes:
| This compound Derivative | Salicylaldehyde Derivative | Product | Yield | Diastereomeric Ratio | Reference |
| This compound | Salicylaldehyde | 3-Phenylchromane | - | - | thieme-connect.com |
| p-Tolylacetaldehyde dimethyl acetal | 4-Methoxy-2-hydroxy-5-nitrobenzaldehyde | 2,4-Dimethoxy-6-nitro-3-(p-tolyl)phenylchromane | 84% | 30:1 | thieme-connect.com |
Phenylacetaldehyde, the deprotected form of the dimethyl acetal, is a versatile building block for the synthesis of various aromatic and heterocyclic compounds. chemicalbook.com It can be used in the synthesis of more complex molecules like resmethrin. chemicalbook.com The aldehyde functionality allows for a wide range of transformations, including condensations, oxidations, and reductions, to build diverse molecular scaffolds. For instance, the Darzens reaction of benzaldehyde, a related aromatic aldehyde, with chloroacetate (B1199739) esters is a known route to glycidic esters. wikipedia.org Similarly, phenylacetaldehyde can undergo reactions to form nitrogen-containing heterocycles. For example, the Strecker synthesis, which historically used phenylacetaldehyde to produce phenylalanine, is a classic method for synthesizing amino acids from aldehydes. wikipedia.org
Biochemical Interactions and Biotransformation Research Involving this compound
Enzymatic Reactivity and Substrate Specificity Studies
The biochemical reactivity of this compound is primarily initiated by enzymatic hydrolysis, which cleaves the acetal bond to release phenylacetaldehyde and two molecules of methanol. While specific studies focusing exclusively on the enzymatic hydrolysis of this compound are not extensively detailed in the available literature, the reaction falls under the broad category of acetal hydrolysis catalyzed by various hydrolases. Enzymes such as lipases and esterases are known for their capacity to catalyze the hydrolysis of a wide range of esters and related compounds, including acetals, often in aqueous media or biphasic systems. acs.orgarkat-usa.orgnih.govrsc.org The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule (methanol in this case) and nucleophilic attack by water to form a hemiacetal, which then breaks down to the aldehyde and a second alcohol molecule. chemistrysteps.com
Once phenylacetaldehyde is formed, it becomes a substrate for a variety of enzymes, particularly oxidoreductases. Significant research has been conducted on the substrate specificity of enzymes that metabolize phenylacetaldehyde. Phenylacetaldehyde dehydrogenase (PADH), for instance, is a key enzyme in the styrene (B11656) catabolic pathway in bacteria like Pseudomonas putida. nih.gov This enzyme catalyzes the NAD+-dependent oxidation of phenylacetaldehyde to phenylacetic acid. nih.gov Structural studies of PADH reveal a substrate channel lined with hydrophobic and aromatic residues, which contributes to its specificity for aromatic aldehydes like phenylacetaldehyde over other diverse aldehyde substrates. nih.gov
In other organisms, different aldehyde dehydrogenases (ALDHs) and oxidases show activity towards phenylacetaldehyde. Studies on the NAD+-dependent aldehyde dehydrogenase AldB from Aromatoleum aromaticum showed that while its primary substrates are short aliphatic aldehydes, it does exhibit some activity (around 5% relative to acetaldehyde) towards phenylacetaldehyde. nih.gov In guinea pig liver slices, the rapid oxidation of phenylacetaldehyde to phenylacetic acid is catalyzed mainly by aldehyde dehydrogenase and, to a lesser extent, aldehyde oxidase, with minimal contribution from xanthine (B1682287) oxidase. nih.gov This demonstrates that while the initial hydrolysis of the acetal may be a general enzymatic process, the subsequent transformation of the resulting aldehyde is handled by more specific and varied enzyme systems.
Metabolic Pathways and In Vitro Biotransformation Investigations
The metabolic pathway of this compound in biological systems proceeds via a two-step process. The initial and rate-limiting step is the hydrolysis of the acetal to form phenylacetaldehyde. This biotransformation can be considered a detoxification step, as the resulting aldehyde is a reactive molecule.
Step 1: Hydrolysis this compound + 2 H₂O → Phenylacetaldehyde + 2 CH₃OH
This reaction is catalyzed by hydrolases under physiological conditions.
Step 2: Oxidation The intermediate, phenylacetaldehyde, is then rapidly metabolized, primarily through oxidation to the less toxic phenylacetic acid. nih.gov This conversion is a critical step in the catabolism of various aromatic compounds, including the amino acid phenylalanine. metabolomicsworkbench.org In vitro investigations using rabbit and guinea pig liver preparations have elucidated the key enzymes involved in this oxidative pathway. nih.govnih.gov
The primary enzymes responsible for the oxidation of phenylacetaldehyde are aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AOX). nih.gov Xanthine oxidase (XO) has been shown to have a minimal role in this specific transformation. nih.gov An in vitro study using guinea pig liver slices and specific enzyme inhibitors demonstrated the relative contributions of these enzymes to the formation of phenylacetic acid from phenylacetaldehyde. nih.gov
Table 1: Enzymatic Contribution to Phenylacetaldehyde Oxidation in Guinea Pig Liver
| Enzyme | Specific Inhibitor Used | Effect on Phenylacetic Acid Formation | Inferred Contribution |
|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | Disulfiram | Complete inhibition | Major pathway |
| Aldehyde Oxidase (AOX) | Isovanillin | Partial inhibition | Minor pathway |
| Xanthine Oxidase (XO) | Allopurinol | Little to no effect | Minimal to no contribution |
Data sourced from metabolism studies in precision-cut guinea pig fresh liver slices. nih.gov
Microorganisms also possess diverse metabolic pathways for the degradation of aromatic compounds. nih.govnih.gov Bacteria, in particular, have evolved sophisticated catabolic pathways to utilize aromatic hydrocarbons as carbon and energy sources. nih.gov These pathways typically converge on common intermediates, and the oxidation of phenylacetaldehyde to phenylacetic acid is a frequent step in the degradation of compounds like styrene. nih.gov
Strecker Degradation Mechanisms Leading to Phenylacetaldehyde
Phenylacetaldehyde is a significant flavor and aroma compound that can be formed in food and beverages through the Strecker degradation of the amino acid L-phenylalanine. futurelearn.combio-conferences.org This reaction is a crucial part of the broader Maillard reaction network, which occurs during the heating of foodstuffs. futurelearn.comwikipedia.org The Strecker degradation specifically involves the reaction of an α-amino acid with an α-dicarbonyl compound. nih.govresearchgate.net
The core mechanism involves the oxidative deamination and decarboxylation of the amino acid. nih.gov The α-dicarbonyl compound, which can be generated from carbohydrate degradation (Maillard reaction) or lipid oxidation, acts as the oxidizing agent. researchgate.netnih.govnih.gov The general steps are:
Formation of a Schiff base between the amino acid (phenylalanine) and a dicarbonyl compound.
Rearrangement and subsequent decarboxylation of the Schiff base to form an imine.
Hydrolysis of the imine to yield the final Strecker aldehyde (phenylacetaldehyde), ammonia, and a regenerated carbonyl compound. futurelearn.com
The yield of phenylacetaldehyde from this reaction is influenced by several factors, including temperature, pH, reaction time, and the nature of the dicarbonyl compound. acs.orgacs.org Studies have shown that the reaction proceeds more efficiently at acidic pH values. acs.orgacs.org Various lipid oxidation products, such as alkadienals and oxoalkenals, have been shown to initiate the Strecker degradation of phenylalanine. nih.govnih.govacs.orgacs.org
Table 2: Phenylacetaldehyde Yield from Strecker Degradation of Phenylalanine with Lipid Oxidation Products
| Reactant (Lipid-Derived Carbonyl) | Reaction Conditions | Phenylacetaldehyde Yield |
|---|---|---|
| 2,4-Decadienal | 180°C, 1 hour (equimolecular mixture) | ~8% |
| Methyl 13-oxooctadeca-9,11-dienoate | 180°C, 3 hours | ~6% |
| 4-Oxo-2-nonenal | High temperatures (e.g., 120-180°C) | Highest among tested lipid carbonyls |
Data compiled from model system studies investigating carbonyl-amine reactions. nih.govnih.govacs.org
This pathway is a primary source of phenylacetaldehyde in many processed foods and beverages, contributing significantly to their characteristic flavor profiles. bio-conferences.orgnih.govbrewingforward.com
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization of Phenylacetaldehyde (B1677652) Dimethyl Acetal (B89532) as a Synthetic Intermediate
In the field of organic synthesis, protecting reactive functional groups is a crucial strategy for constructing complex molecules. Phenylacetaldehyde dimethyl acetal serves as a prime example of this concept. The parent compound, phenylacetaldehyde, contains a highly reactive aldehyde group that can be prone to oxidation or unwanted side reactions. wikipedia.orgchemicalbook.com By converting this aldehyde to a dimethyl acetal, its reactivity is temporarily masked, rendering the molecule more stable. chemicalbook.com
This protection allows chemists to perform reactions on other parts of the molecule without disturbing the aldehyde functionality. The process of forming an acetal from an aldehyde and an alcohol (in this case, methanol) is a common and reversible reaction, typically carried out in the presence of an acid catalyst. chemicalbook.com Once the desired chemical modifications are complete, the acetal group can be easily converted back to the original aldehyde under acidic conditions. This stability makes this compound an important intermediate in multi-step syntheses where precise control over reactivity is essential. ijsdr.org
Role in Polymer Chemistry Research and Material Design
While this compound is not a primary monomer in large-scale polymer production, the chemistry of acetal linkages is highly relevant to material science. Acetal groups, in general, can be incorporated into polymer chains to create materials with specific, desirable properties. want.netresearchgate.net For instance, polymers containing acetal linkages in their backbone can be designed to be degradable under specific conditions, such as in the presence of acid. researchgate.net This has led to research into "chemically recyclable" thermosets and other advanced materials. researchgate.net
Although the direct use of PADMA in this area is not widely documented, its parent compound, phenylacetaldehyde, is noted for its use in the synthesis of polyesters, where it can act as a rate-controlling additive during the polymerization process. wikipedia.org The general class of acetal polymers, known as polyoxymethylenes (POM), are high-performance engineering thermoplastics valued for their strength, low friction, and dimensional stability. xometry.comxometry.com These are typically derived from formaldehyde, but the underlying chemistry highlights the potential for acetal-containing molecules to contribute to the design of advanced materials. xometry.com
Precursor in Pharmaceutical Synthesis and Drug Scaffold Development
The stability offered by the dimethyl acetal group makes this compound a valuable precursor in the synthesis of pharmaceuticals. xometry.com In the development of complex drug molecules, which often involves numerous synthetic steps, protecting sensitive functional groups like aldehydes is critical to ensure a high yield and purity of the final product.
The compound serves as a building block, allowing for the introduction of the phenylacetyl group into a larger molecular scaffold. xometry.com Its use as a pharmaceutical and agrochemical intermediate in fine chemical synthesis has been noted. want.net The enhanced stability compared to the unprotected aldehyde prevents unwanted polymerization or degradation during synthesis, making it a reliable intermediate for creating intricate and sensitive pharmaceutical compounds. want.net
Contribution to Analytical Chemistry Methodologies
The primary contribution of this compound to analytical chemistry lies in the methods developed for its own analysis and characterization.
The analysis of this compound is crucial for quality control in its production and for monitoring its presence in various mixtures. The most common and effective techniques for its detection and quantification are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. prepchem.com
In synthetic procedures, GC is used to monitor the progress of the reaction, confirming the disappearance of the starting material (phenylacetaldehyde) and the formation of the acetal product. prepchem.com NMR spectroscopy is then employed to definitively determine the structure of the resulting compound, confirming that the desired this compound has been formed quantitatively. prepchem.com High-performance liquid chromatography (HPLC) is another powerful technique generally used for the analysis of related compounds and their derivatives, offering high sensitivity. sigmaaldrich.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 101-48-4 | scbt.comfishersci.no |
| Molecular Formula | C₁₀H₁₄O₂ | scbt.comfishersci.no |
| Molecular Weight | 166.22 g/mol | scbt.comfishersci.no |
| Appearance | Colorless to pale yellow liquid | xometry.com |
| Boiling Point | 219-221 °C | scbt.com |
| Density | 1.004 g/mL at 25 °C | scbt.com |
| Refractive Index | n20/D 1.493 | scbt.com |
| Flash Point | 88-89 °C | scbt.com |
Table 2: Analytical Methodologies for this compound
| Analytical Technique | Purpose | Key Findings | Source(s) |
| Gas Chromatography (GC) | Quantification and Purity Analysis | Used to monitor reaction completion and determine the purity of the final product. | prepchem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the chemical structure of the synthesized compound. | prepchem.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and Detection | A highly sensitive method for analyzing derivatives and related compounds. | sigmaaldrich.com |
Computational and Theoretical Studies of Phenylacetaldehyde Dimethyl Acetal
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for elucidating the electronic structure of molecules, which in turn governs their reactivity and stability. For phenylacetaldehyde (B1677652) dimethyl acetal (B89532), these calculations can provide a fundamental understanding of its chemical properties, particularly its stability compared to the parent aldehyde and its susceptibility to hydrolysis.
The acid-catalyzed hydrolysis of acetals is a well-understood reaction that proceeds through a mechanism involving protonation of one of the alkoxy groups, followed by the formation of a resonance-stabilized carboxonium ion in the rate-determining step. nih.govwikipedia.org Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model this process in detail. Calculations can predict the electron density on the two oxygen atoms of the acetal group, confirming they are the most likely sites for protonation in an acidic environment.
Furthermore, quantum calculations can map the potential energy surface of the hydrolysis reaction, identifying the transition state for the formation of the carboxonium ion and calculating the associated activation energy barrier. This provides a quantitative measure of the acetal's stability under acidic conditions. Studies on substituted benzylidene acetals have shown a strong correlation between the electronic nature of substituents and the rate of hydrolysis. A Hammett correlation for this reaction yielded a ρ value of approximately -4.06, which indicates a significant buildup of positive charge in the transition state. nih.gov This finding is consistent with the formation of a cationic intermediate and underscores how electronic effects, which can be precisely quantified through quantum chemistry, dictate the reactivity of the acetal functional group.
The stability of phenylacetaldehyde dimethyl acetal is a key attribute for its use in various applications. It is noted to be more stable than phenylacetaldehyde itself. chemicalbook.com Quantum chemical calculations can quantify this difference in stability by comparing the total electronic energies of the two molecules. Additionally, various molecular descriptors can be computed to characterize the molecule's electronic and topological properties.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | nih.govnist.govepa.gov |
| Molecular Weight | 166.22 g/mol | nih.govnist.govepa.gov |
| Topological Polar Surface Area | 18.5 Ų | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| XLogP3-AA | 2.1 | nih.gov |
| Heavy Atom Count | 12 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Data sourced from the PubChem database.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions. For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations are invaluable for understanding its three-dimensional structure and how it interacts with its environment, such as solvent molecules or biological receptors. sigmaaldrich.comsigmaaldrich.com
The conformation of a fragrance molecule is crucial for its ability to bind to and activate olfactory receptors, thereby eliciting a specific scent perception. nih.govoup.com MD simulations can be used to explore the vast conformational space of this compound by simulating its motion over time. This allows for the identification of low-energy, stable conformations and the determination of the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenyl ring to the acetal-bearing ethyl group.
The interaction of this compound with its surroundings is governed by non-covalent forces. Its low solubility in water and good solubility in organic oils suggest that its interactions are predominantly nonpolar. thermofisher.com MD simulations can be used to study these interactions at an atomic level. For example, a simulation of the molecule in a box of water can reveal the structure of the surrounding solvent and the thermodynamics of solvation. More complex simulations could model the interaction of this compound with a model of an olfactory receptor, providing insights into the specific binding mode and the key intermolecular contacts (e.g., van der Waals, hydrophobic) that contribute to the binding affinity. While specific MD studies on this molecule are not abundant in public literature, the methodology is well-established for similar molecular systems. oup.com
Table 2: Physical Properties Relevant to Intermolecular Interactions
| Property | Value/Description | Source |
|---|---|---|
| Physical State | Colorless liquid | thermofisher.com |
| Odor | Strong, green, floral, rose-like | chemicalbook.comfragranceconservatory.com |
| Water Solubility | Insoluble | thermofisher.com |
| Solubility in other solvents | Soluble in oils, propylene (B89431) glycol | nih.gov |
| Boiling Point | 219 - 221 °C | sigmaaldrich.com |
Structure-Activity Relationship (SAR) Modeling for Predictive Research
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or other properties, such as odor. In the field of fragrance chemistry, these models are increasingly used to predict the scent of new molecules and to design novel fragrance ingredients with desired olfactory profiles. siemens.comarxiv.orgacs.orgmdpi.com
Table 3: Structural Features and Their Contribution to the Odor Profile of this compound
| Structural Feature | Likely Contribution to Odor |
|---|---|
| Phenyl Group | Contributes to the core aromatic and floral character. |
| Acetal Group | Modulates the volatility and stability, contributing to the green and fresh notes. The dimethyl nature is specific. |
Building on this qualitative understanding, QSAR models can be developed to make quantitative predictions. This involves calculating a set of molecular descriptors for a series of related compounds and using statistical methods or machine learning to build a mathematical model that links these descriptors to their measured odor intensity or character. plos.orgnih.govresearchgate.netmdpi.com For instance, a QSAR study could involve synthesizing a library of analogues of this compound with different substituents on the phenyl ring or different alcohol moieties in the acetal group. By measuring the odor profiles of these compounds and calculating descriptors (e.g., electronic, steric, hydrophobic), a predictive model could be generated.
Such models are powerful tools for predictive research. They can be used to screen virtual libraries of compounds to identify promising new fragrance candidates before they are synthesized, saving time and resources. For example, a patent for novel cyclic acetal fragrance molecules highlights how modifying the acetal and phenyl groups can lead to new and desirable scent profiles, demonstrating a practical application of SAR principles in fragrance design. google.com While a specific, published QSAR model for this compound was not identified, the methodologies for creating such models for aroma compounds are well-established. nih.gov
Future Research Directions and Emerging Trends for Phenylacetaldehyde Dimethyl Acetal
Development of Novel Catalytic Systems for Sustainable Synthesis
The traditional synthesis of phenylacetaldehyde (B1677652) dimethyl acetal (B89532) often involves processes that are not environmentally benign. guidechem.com A common method involves the reaction of phenylacetaldehyde with methanol (B129727) in the presence of hydrogen chloride. guidechem.com Another documented synthesis starts from styrene (B11656) oxide, which is first converted to phenylacetaldehyde using a palladium-based catalyst, followed by acetalization with methanol. prepchem.com
Current research is focused on developing more sustainable catalytic systems that are efficient, selective, and reusable. A significant area of exploration is the use of solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids. These heterogeneous catalysts are more environmentally friendly and can be easily separated from the reaction mixture, simplifying the purification process and allowing for their reuse.
Recent advancements in this area include the use of metal-organic frameworks (MOFs) as catalysts for acetalization reactions. For instance, UiO-66 and its fluorinated analogue, UiO-66F, have been shown to be effective catalysts for the acetalization of benzaldehyde, a related reaction. rsc.org These MOFs possess high surface areas and tunable acidity, making them promising candidates for the synthesis of phenylacetaldehyde dimethyl acetal under milder conditions. The Eley-Rideal model has been suggested to best describe the kinetics of this MOF-catalyzed reaction. rsc.org
The development of these novel catalytic systems is a key step towards making the production of this compound more sustainable and economically viable.
Table 1: Comparison of Catalytic Systems for Acetalization
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous Acid Catalysts (e.g., HCl) | High reaction rates | Corrosive, difficult to separate, generates waste |
| Heterogeneous Solid Acid Catalysts (e.g., MOFs) | Reusable, environmentally friendly, easy separation | May have lower activity than homogeneous catalysts |
| Palladium-based Catalysts | High selectivity | Cost of palladium, potential for metal leaching |
Advanced Applications in Medicinal Chemistry and Drug Discovery
This compound serves as a valuable building block, or synthon, in the synthesis of more complex molecules, including pharmaceuticals. springernature.com Its acetal group acts as a protecting group for the aldehyde functionality, which can be deprotected under specific conditions to reveal the reactive aldehyde for further chemical transformations. This stability makes it an important intermediate in multi-step syntheses. guidechem.com
A significant emerging application is in the synthesis of bioactive alkaloids. Recent research has demonstrated the use of a four-enzyme biocatalytic cascade to produce phenethylisoquinoline alkaloids, a class of plant-derived compounds with a wide range of pharmaceutical applications. nih.gov This innovative approach utilizes derivatives of phenylacetaldehyde as starting materials, highlighting the potential of this compound as a precursor in the biocatalytic production of complex medicinal compounds. nih.gov Isoquinoline alkaloids, in general, are known for their diverse biological activities. rsc.orgnih.govresearchgate.net
Furthermore, the core structure of phenylacetamide has been investigated for its potential as an anticancer agent. nih.gov Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against certain cancer cell lines. nih.gov While these studies did not directly use the dimethyl acetal, they underscore the pharmaceutical potential of the phenylacetal- structural motif, suggesting a promising avenue for future research where this compound could be a key starting material.
Integration of this compound in Green Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The integration of this compound into such processes is an area of growing interest. One of the key aspects of green chemistry is the use of renewable resources. This compound can be produced from nature-identical materials, which helps in preserving natural resources. fragranceconservatory.com
A major trend in green chemistry is the use of biocatalysis. Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts, operating under mild conditions and often in aqueous environments. The potential for the enzymatic synthesis of this compound is a significant area for future research. This could involve using enzymes to catalyze the acetalization of phenylacetaldehyde, which would be a much greener route compared to methods using strong acids.
Furthermore, this compound can be utilized in green chemical processes as a stable, less volatile alternative to phenylacetaldehyde itself. wikipedia.org The inherent instability of phenylacetaldehyde can lead to unwanted side reactions and polymerization. wikipedia.org By using the dimethyl acetal, these issues can be circumvented, leading to cleaner reactions and higher yields of the desired products, which aligns with the green chemistry principle of maximizing atom economy.
Exploration of New Spectroscopic and Analytical Techniques for Characterization and Application
The accurate characterization of this compound is crucial for its use in various applications, particularly in the fragrance and pharmaceutical industries. While standard analytical techniques are routinely used, there is an ongoing exploration of new and advanced spectroscopic methods to gain deeper insights into its structure and behavior.
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. springernature.comnih.govsoftbeam.netnih.govijarnd.com Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile compounds in fragrances and allows for both separation and identification of individual components. softbeam.net
For detailed structural elucidation, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are being employed. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within the molecule, confirming the structure of this compound and identifying any impurities. nih.goviaea.orgresearchgate.net Software tools are also being developed to aid in the automated interpretation of this complex NMR data. nih.govacdlabs.com
The application of chemometrics, which involves the use of statistical and mathematical methods to analyze chemical data, is another emerging trend. thegoodscentscompany.com When combined with spectroscopic techniques like Raman spectroscopy, chemometrics can be used for the quantitative analysis of this compound in products and for quality control purposes.
Table 2: Advanced Analytical Techniques for this compound
| Technique | Application | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile compounds in fragrances | Separation and identification of components |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Atomic connectivity and molecular structure |
| Raman Spectroscopy with Chemometrics | Quantitative analysis and quality control | Concentration and purity of the compound |
Q & A
Q. What are the standard synthetic routes for phenylacetaldehyde dimethyl acetal, and how do reaction conditions influence yield?
this compound is synthesized via acid-catalyzed acetalization of phenylacetaldehyde with methanol. Key variables include catalyst type (e.g., H₂SO₄, p-toluenesulfonic acid) and solvent selection. For example, zeolites with high Si/Al ratios enhance reaction efficiency due to their hydrophobic properties, minimizing water interference . Alternative routes involve catalytic reduction of intermediates, though yields depend on catalyst loading (e.g., MgO/Li-MgO solid bases) and methylating agents like dimethyl carbonate .
Q. What spectroscopic and physical properties are essential for characterizing this compound?
Critical properties include:
- Molecular formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol) .
- Boiling point : 221°C (literature) vs. 196.6°C (experimental, 760 mmHg), highlighting the need to specify measurement conditions .
- Density : 1.004 g/cm³ at 20°C .
- Solubility : Miscible in alcohols and ethers; use GC-MS or NMR (¹H/¹³C) to confirm purity and acetal formation .
Q. How can researchers verify the purity of this compound in synthetic batches?
Employ chromatographic methods (HPLC, GC) with polar stationary phases (e.g., DB-WAX) to separate acetal from unreacted aldehyde or byproducts. Retention indices and spiking with authentic standards are recommended .
Advanced Research Questions
Q. How do solid acid/base catalysts modulate the kinetics of this compound synthesis?
Solid catalysts like MgO or Li-MgO improve selectivity by reducing side reactions (e.g., aldol condensation). Kinetic studies show that higher Si/Al ratios in zeolites increase hydrophobicity, accelerating water removal and shifting equilibrium toward acetal formation . Advanced characterization (e.g., BET surface area analysis, FTIR of adsorbed species) can correlate catalyst structure with activity.
Q. What mechanisms explain the hydrolytic instability of this compound, and how can stability be enhanced?
The acetal hydrolyzes in acidic aqueous media via protonation of the ether oxygen, leading to cleavage. Stability studies using accelerated aging (e.g., 40°C/75% RH) show degradation rates depend on pH and storage conditions. Anhydrous environments and stabilizers (e.g., antioxidants) mitigate decomposition .
Q. How can computational methods optimize reaction pathways for this compound synthesis?
Density Functional Theory (DFT) simulations predict transition states and activation energies for acetalization. For example, modeling methanol’s nucleophilic attack on protonated phenylacetaldehyde reveals solvent effects on reaction barriers. Coupling computational data with experimental kinetics validates mechanistic hypotheses .
Methodological and Analytical Challenges
Q. How should researchers address contradictions in reported physical properties (e.g., boiling points)?
Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation). Always cite instrument calibration details and purity levels. For example, the boiling point of 221°C (literature) vs. 196.6°C (experimental) may reflect differences in sample purity or pressure corrections.
Q. What strategies resolve low yields in scaled-up acetal synthesis?
- Use continuous-flow reactors to improve heat/mass transfer.
- Optimize stoichiometry (excess methanol shifts equilibrium).
- Implement in-situ water removal (e.g., molecular sieves) .
Q. How can this compound be utilized as a protecting group in multi-step syntheses?
The acetal protects aldehydes from nucleophilic attack during reactions like Grignard additions. Deprotection under mild acidic conditions (e.g., aqueous HCl/THF) regenerates the aldehyde without damaging sensitive functional groups .
Data Presentation and Reproducibility
Q. What minimal data should be reported to ensure reproducibility in acetal synthesis?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
